molecular formula C11H11N3O3 B3374423 3-(2H-indazol-3-ylformamido)propanoic acid CAS No. 1019110-35-0

3-(2H-indazol-3-ylformamido)propanoic acid

Cat. No.: B3374423
CAS No.: 1019110-35-0
M. Wt: 233.22 g/mol
InChI Key: WTVWOWGKQKGHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2H-indazol-3-ylformamido)propanoic acid is a chemical compound with the molecular formula C11H11N3O3 and a molecular weight of 233.23 g/mol . It is known for its unique structure, which includes an indazole ring, a formamido group, and a propanoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 3-(2H-indazol-3-ylformamido)propanoic acid typically involves the reaction of indazole derivatives with formamido and propanoic acid precursors. One common synthetic route includes the condensation of 3-aminoindazole with formic acid to form the formamido intermediate, followed by the reaction with β-alanine to yield the final product . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

3-(2H-indazol-3-ylformamido)propanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2H-indazol-3-ylformamido)propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2H-indazol-3-ylformamido)propanoic acid involves its interaction with specific molecular targets and pathways. The indazole ring is known to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects . The formamido and propanoic acid groups also contribute to its overall activity by enhancing its binding affinity and stability.

Comparison with Similar Compounds

3-(2H-indazol-3-ylformamido)propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the indazole ring, formamido group, and propanoic acid moiety, which together contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(1H-indazole-3-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-9(16)5-6-12-11(17)10-7-3-1-2-4-8(7)13-14-10/h1-4H,5-6H2,(H,12,17)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVWOWGKQKGHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285962
Record name N-(2H-Indazol-3-ylcarbonyl)-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019110-35-0
Record name N-(2H-Indazol-3-ylcarbonyl)-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019110-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2H-Indazol-3-ylcarbonyl)-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2H-indazol-3-ylformamido)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2H-indazol-3-ylformamido)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(2H-indazol-3-ylformamido)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(2H-indazol-3-ylformamido)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(2H-indazol-3-ylformamido)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(2H-indazol-3-ylformamido)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.